"physical and chemical properties of 2,2'-Bipyridine, 6-ethyl-"
"physical and chemical properties of 2,2'-Bipyridine, 6-ethyl-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine and its derivatives are a critical class of chelating ligands extensively utilized in coordination chemistry, catalysis, and materials science. The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of its steric and electronic properties, thereby influencing the characteristics of the resulting metal complexes. This guide focuses on the physical and chemical properties of 2,2'-Bipyridine, 6-ethyl-, a monoalkyl-substituted derivative. While specific experimental data for this particular compound is limited in publicly accessible literature, this document compiles the available information and provides context based on closely related analogues.
Core Properties of 2,2'-Bipyridine, 6-ethyl-
Identifier:
| Property | Value |
| Chemical Name | 2,2'-Bipyridine, 6-ethyl- |
| CAS Number | 63005-75-4 |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
Physical and Chemical Properties:
Table 1: Physical and Chemical Properties of 2,2'-Bipyridine (unsubstituted)
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-73 °C |
| Boiling Point | 273 °C |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, and petroleum ether. Slightly soluble in water. |
| pKa | pK₁: -0.52, pK₂: 4.35 |
Synthesis of 6-Alkyl-2,2'-Bipyridines
A plausible and effective method for the synthesis of 6-alkyl-2,2'-bipyridines, including the 6-ethyl derivative, is the Negishi cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organohalide.
Experimental Protocol: General Negishi Cross-Coupling for 6-Alkyl-2,2'-Bipyridines
This protocol is a general representation and may require optimization for the specific synthesis of 2,2'-Bipyridine, 6-ethyl-.
Materials:
-
2-Bromo-6-halopyridine (e.g., 2-bromo-6-chloropyridine)
-
Ethylzinc halide (e.g., ethylzinc chloride or bromide), or can be prepared in situ from ethylmagnesium halide and zinc halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available):
-
To a solution of zinc chloride (1.1 equivalents) in anhydrous THF, a solution of ethylmagnesium bromide (1.0 equivalent) in THF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure the formation of the ethylzinc bromide reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask, the 2-bromo-6-halopyridine (1.0 equivalent) and the palladium catalyst (e.g., 2-5 mol%) are dissolved in anhydrous THF under an inert atmosphere.
-
The freshly prepared or commercial ethylzinc halide solution (1.2 equivalents) is then added to this mixture.
-
The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-ethyl-2,2'-bipyridine.
-
Synthetic Workflow Diagram
Reactivity and Chemical Properties
The chemical reactivity of 2,2'-Bipyridine, 6-ethyl- is largely dictated by the pyridine nitrogen atoms and the aromatic rings.
-
Coordination Chemistry: The two nitrogen atoms possess lone pairs of electrons, making the molecule an excellent bidentate chelating ligand for a wide variety of metal ions. The presence of the 6-ethyl group can introduce steric hindrance that may affect the coordination geometry and stability of the resulting metal complexes compared to the unsubstituted 2,2'-bipyridine.
-
Aromatic Reactivity: The pyridine rings can undergo electrophilic and nucleophilic aromatic substitution reactions. The electronic properties of the ethyl group (weakly electron-donating) may slightly influence the regioselectivity of these reactions.
-
Oxidation and Reduction: The bipyridine moiety can be oxidized at the nitrogen atoms to form N-oxides or undergo reduction of the aromatic system.
Potential Applications in Drug Development
While specific biological activities of 2,2'-Bipyridine, 6-ethyl- are not extensively reported, the broader class of bipyridine derivatives has shown significant promise in medicinal chemistry and drug development.
-
Anticancer and Antimicrobial Agents: Bipyridine derivatives and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines and their activity against a range of microbial pathogens.[1] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), inhibition of key enzymes, or intercalation with DNA.
-
Enzyme Inhibition: The strong metal-chelating ability of the bipyridine scaffold makes it a candidate for the design of inhibitors for metalloenzymes that are crucial for disease progression.
-
Bioimaging: Luminescent metal complexes of bipyridine derivatives are being explored as probes for bioimaging applications.
The introduction of an ethyl group at the 6-position can modulate the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties, such as cell membrane permeability and bioavailability.
Conclusion
2,2'-Bipyridine, 6-ethyl- is a valuable derivative of the bipyridine family with potential applications in coordination chemistry and medicinal research. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be inferred from the well-studied parent compound and other alkyl-substituted analogues. The synthetic route via Negishi cross-coupling provides a reliable method for its preparation, opening avenues for further investigation into its unique chemical and biological properties. For researchers and drug development professionals, this compound represents a versatile building block for the design of novel metal-based therapeutics and functional materials.
